molecular formula C18H22N2 B181160 1,4-Dibenzylpiperazine CAS No. 1034-11-3

1,4-Dibenzylpiperazine

Cat. No.: B181160
CAS No.: 1034-11-3
M. Wt: 266.4 g/mol
InChI Key: YPUGLZQRXQQCSX-UHFFFAOYSA-N
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Description

1,4-Dibenzylpiperazine is an organic compound with the molecular formula C18H22N2. It is a derivative of piperazine, where two benzyl groups are attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring. This compound is known for its white powder appearance and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibenzylpiperazine can be synthesized through the reductive amination of piperazine with benzyl chloride. The reaction typically involves the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of microwave-assisted methods to increase reaction rates and yields. This method transforms microwave energy into heat, leading to more efficient reactions .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibenzylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Ruthenium tetroxide (RuO4) is commonly used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Benzyl chloride (C7H7Cl) is used for the initial synthesis, and other reagents can be used for further substitutions.

Major Products Formed:

Scientific Research Applications

1,4-Dibenzylpiperazine is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism by which 1,4-dibenzylpiperazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of two benzyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,4-dibenzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUGLZQRXQQCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10899765
Record name 1,4-Dibenzylpiperazine
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Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034-11-3
Record name 1,4-Dibenzylpiperazine
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Record name 1,4-Dibenzylpiperazine
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Record name 1,4-Dibenzylpiperazine
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Record name 1,4-Dibenzylpiperazine
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Record name 1,4-DIBENZYLPIPERAZINE
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Q & A

Q1: What is the molecular formula and weight of 1,4-Dibenzylpiperazine?

A1: The molecular formula of this compound is C18H22N2, and its molecular weight is 266.38 g/mol. []

Q2: What is the spatial arrangement of the phenyl rings in this compound?

A2: The phenyl rings in this compound are not perfectly parallel and exhibit a dihedral angle of 1.3° relative to each other. []

Q3: What conformation does the piperazine ring adopt in this compound?

A3: The central piperazine ring in this compound adopts a chair conformation. []

Q4: What is a common byproduct of this compound synthesis?

A4: A frequent byproduct during the synthesis of 1-Benzylpiperazine is this compound. [, ]

Q5: Can you describe an efficient method for synthesizing symmetrical 1,4-Dibenzylpiperazines?

A5: Symmetrical 1,4-Dibenzylpiperazines can be synthesized through an in situ reaction using benzyl bromides and 2-Bromoethylamine hydrobromide. This reaction proceeds through the formation of intermediate benzylaziridines, which undergo dimerization to yield the final product. [, ]

Q6: How does the presence of N,N′-substituents affect the photo-oxidation of 2,5-Dibenzylpiperazine-3,6-diones?

A6: N,N′-substituents significantly influence the outcome of FeCl3-catalyzed photo-oxidation reactions in 2,5-Dibenzylpiperazine-3,6-diones. For example, benzoyl (2) and hydroxybenzyl (10) derivatives react differently, leading to the conclusion that the previously proposed structure of picroroccellin needs revision. [, ]

Q7: How does RuO4 react with this compound and its oxygenated derivatives?

A7: RuO4 oxidizes this compound, 1,4-Dibenzylpiperazin-2-one, 1,4-Dibenzylpiperazin-2,6-dione, and 1-benzoyl-4-benzylpiperazine by attacking both endocyclic and exocyclic (benzylic) aminic N-α-C-H bonds. This reaction results in various oxygenated products, including acyclic diformamides, benzaldehyde, and benzoic acid. []

Q8: What intermediates are involved in the RuO4-mediated oxidation of this compound?

A8: The proposed mechanism for RuO4-mediated oxidation of this compound involves the formation of endocyclic and exocyclic iminium cations and cyclic enamines. These enamines likely arise from the base-induced deprotonation of iminium cations when an N+-β-proton is available. []

Q9: Does this compound exhibit any noteworthy biological activity?

A9: Research suggests that 1,4-Dibenzylpiperazines display anticocaine activity, highlighting their potential therapeutic value. []

Q10: How does the presence of this compound in "party pills" impact their effects?

A10: While often present as an impurity alongside 1-Benzylpiperazine in “party pills,” this compound displays behavioral effects more akin to 1-Benzylpiperazine, albeit with lower potency. This suggests it contributes to the overall effects of these formulations and might pose health risks. []

Q11: Are there any known fungal metabolites structurally related to this compound?

A11: Yes, several fungal metabolites share structural similarities with this compound. Examples include:

  • (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, isolated from Aspergillus candidus KUFA0062 [] and Trichoderma reesei []
  • 3,6-dibenzylpiperazine-2,5-dione, found in the broth of marine fungus Aspergillus sp. [, ]
  • 3-benzyl-6-isobutylpiperazine-2,5-dione, another metabolite from Aspergillus sp. [, ]

Q12: What is the role of a cytochrome P450 enzyme in the biosynthesis of hancockiamides, a family of N-cinnamoylated piperazines?

A12: In the biosynthetic pathway of hancockiamides, the cytochrome P450 enzyme Hkm5 catalyzes the formation of a methylenedioxy bridge, a crucial step in their structural assembly. []

Q13: Can this compound act as a ligand in copper(I) complexes?

A13: Yes, this compound can function as a ligand in copper(I) complexes. For instance, (CuI)2(this compound) forms a 3-coordinate polymeric structure that readily reacts with various gaseous amines and sulfides. Notably, this complex is non-emissive in its unreacted state but generates a luminescent cubane species upon piperazine replacement. []

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